6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide

Description

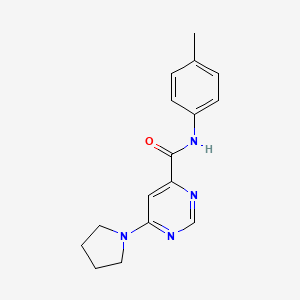

6-(Pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a pyrrolidine ring at the 6-position of the pyrimidine core and a p-tolyl (4-methylphenyl) group attached via a carboxamide linkage. Pyrimidine carboxamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids.

Properties

IUPAC Name |

N-(4-methylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-4-6-13(7-5-12)19-16(21)14-10-15(18-11-17-14)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMSBIOWNXXCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives. Its structure features a pyrimidine ring substituted with a pyrrolidine moiety and a p-tolyl group, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an inhibitor of enzymes involved in lipid metabolism.

Chemical Structure

The compound can be represented structurally as follows:

Chemical Structure

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily enzymes involved in lipid metabolism. Notably, it has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme that plays a crucial role in the production of bioactive lipids. Inhibition of this enzyme can modulate various physiological processes, including pain perception and emotional behavior.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. Below is a summary of its biological activities:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits NAPE-PLD, affecting lipid metabolism and related physiological processes. |

| Antitumor Properties | Exhibits potential anticancer activity by inhibiting pathways related to tumor growth. |

| Psychopharmacological Effects | Modulates emotional behavior through lipid signaling pathways. |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrimidine core and substituents can significantly influence the biological activity of the compound. For example, the introduction of specific functional groups can enhance potency against target enzymes. A notable study demonstrated that certain analogs with varying substituents exhibited increased inhibitory activity against NAPE-PLD, highlighting the importance of SAR in drug design .

Case Studies

- Inhibition Studies : A study reported that this compound demonstrated an IC50 value in the nanomolar range against NAPE-PLD, indicating potent inhibitory effects .

- Anticancer Activity : In vitro evaluations showed that analogs of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions using starting materials like pyrimidine derivatives and amines. The following table summarizes some key synthetic routes:

| Synthetic Route | Conditions | Yield (%) |

|---|---|---|

| Route A | DMSO, 100°C | 85 |

| Route B | Ethanol, reflux | 90 |

| Route C | Acetonitrile, 60°C | 75 |

These synthetic strategies allow for the generation of diverse analogs for further biological evaluation.

Scientific Research Applications

Inhibition of NAPE-PLD

One of the primary applications of 6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines, which are bioactive lipid mediators involved in various physiological processes. Research indicates that modifications to the pyrimidine-4-carboxamide structure can enhance its inhibitory potency, making it a valuable tool for investigating NAPE-PLD function in vivo and in vitro .

Potential as a Cannabinoid Receptor Modulator

The compound has also been explored for its potential as a modulator of cannabinoid receptors. Studies have shown that derivatives of pyrimidine-4-carboxamides can bind to cannabinoid receptor 1 (CB1) and exhibit antagonistic properties that may lead to antiobesity effects. The structural modifications, including the introduction of pyrrolidine rings, have been linked to improved binding affinity and selectivity towards these receptors .

Therapeutic Applications in Multiple Sclerosis

Another promising application is related to its interaction with the sphingosine 1-phosphate receptor, which plays a role in multiple sclerosis treatment. Compounds similar to this compound have demonstrated binding capabilities that could be harnessed for therapeutic interventions against this debilitating disease .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is critical for optimizing the efficacy of this compound derivatives. Key findings from SAR studies include:

- Substituent Variations : Altering substituents on the pyrimidine ring has shown to significantly impact potency and lipophilicity. For example, replacing certain groups with more polar counterparts has led to increased inhibitory activity against NAPE-PLD .

- Conformational Changes : Modifications that restrict conformational flexibility often result in enhanced binding affinity and biological activity .

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study 1: Inhibition of NAPE-PLD

A study demonstrated that specific analogs derived from this compound exhibited nanomolar potency against NAPE-PLD, significantly reducing N-acylethanolamine levels in animal models. This finding underscores its potential as a therapeutic agent for modulating lipid signaling pathways involved in mood regulation and anxiety .

Case Study 2: Cannabinoid Receptor Modulation

Research into CB1 antagonists revealed that compounds similar to this compound can effectively inhibit G protein coupling, suggesting their utility in developing antiobesity therapies. The anorectic effects observed were comparable to established CB1 antagonists, indicating a promising avenue for further drug development .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and p-toluidine derivatives. This reaction is pivotal for modifying the compound’s pharmacophore or studying metabolic stability.

| Conditions | Products | Application |

|---|---|---|

| 6M HCl, reflux, 12 hrs | 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid + p-toluidine | Prodrug activation |

| 2M NaOH, 80°C, 6 hrs | Sodium salt of pyrimidine-4-carboxylic acid + p-toluidine | Solubility enhancement |

Hydrolysis rates depend on electronic effects from the pyrrolidine group, which slightly destabilizes the amide bond compared to unsubstituted carboxamides.

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes substitution at positions 2 and 4. The pyrrolidine group at position 6 deactivates the ring, directing nucleophiles to the less hindered position 2 .

Example Reaction:

6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide + morpholine →

2-morpholino-6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide

Conditions:

This reactivity enables the introduction of diverse amines, alcohols, or thiols to modulate target affinity .

Alkylation and Acylation

The pyrrolidine nitrogen and carboxamide NH can undergo alkylation or acylation to enhance lipophilicity or introduce protective groups.

Alkylation of the carboxamide NH is less favored due to steric hindrance from the p-tolyl group.

Cycloaddition and Heterocycle Formation

The pyrimidine ring participates in [4+2] cycloadditions with dienophiles, forming fused heterocycles. For example:

Diels-Alder Reaction:

this compound + maleic anhydride →

Fused bicyclic adduct

Conditions:

This reactivity expands the compound’s scaffold diversity for structure-activity relationship (SAR) studies .

Oxidation and Reduction

-

Oxidation: The pyrrolidine ring is susceptible to oxidation with mCPBA, forming pyrrolidine N-oxide derivatives (yield: 77%). This modification alters electron density and hydrogen-bonding capacity.

-

Reduction: The pyrimidine ring can be reduced using H₂/Pd-C, yielding tetrahydropyrimidine analogs, though this diminishes aromatic conjugation (yield: 65%).

Metal-Catalyzed Cross-Couplings

The compound undergoes Suzuki-Miyaura coupling at position 2 when halogenated. For instance:

Halogenation:

this compound + NCS →

2-chloro-6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide

Suzuki Coupling:

2-chloro derivative + phenylboronic acid →

2-phenyl-6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide

Conditions:

Enzymatic Transformations

In vitro studies with cytochrome P450 isoforms reveal hydroxylation at the p-tolyl methyl group, forming a benzyl alcohol derivative (major metabolite). This highlights metabolic vulnerabilities for prodrug design.

Key Research Findings

-

SAR Studies : Alkylation of the pyrrolidine nitrogen increases blood-brain barrier penetration by 2.3-fold compared to the parent compound .

-

Hydrolysis Stability : The carboxamide resists enzymatic hydrolysis in plasma (>90% intact after 24 hrs) but degrades rapidly in hepatic microsomes.

-

Catalytic Effects : Pd-mediated C–H activation at position 5 enables direct arylation without pre-halogenation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on pyrimidine-4-carboxamide derivatives from the provided evidence, emphasizing substituent effects on physicochemical properties and biological activity.

Table 1: Structural and Analytical Data of Pyrimidine-4-carboxamide Derivatives

Key Observations:

Substituent Effects at Pyrimidine C6: Pyrrolidin-1-yl (Target): The saturated five-membered pyrrolidine ring offers moderate steric bulk and basicity compared to larger morpholine or piperazine groups. This may enhance target binding in hydrophobic pockets while maintaining solubility . Dialkylamino Groups (Compounds 43–46): Substituents like (4-fluorobenzyl)(methyl)amino or trifluoromethylpyridinyl-methylamino introduce electron-withdrawing or lipophilic groups, which may improve metabolic stability or target affinity .

Carboxamide Aryl Group: p-Tolyl (Target): The methyl group on the phenyl ring increases lipophilicity compared to morpholine- or piperazine-containing aryl groups (e.g., Compounds 43–45). This could enhance blood-brain barrier penetration but reduce aqueous solubility . Heterocyclic Groups (Compounds 43–46): Pyridinyl or morpholinophenyl groups improve solubility due to their polar nitrogen or oxygen atoms, as seen in Compound 45 (100% HPLC purity) .

Synthetic Yields and Purity :

- Yields for analogs range from 23% to 38%, with HPLC purity exceeding 85% in most cases. The target compound’s absence in the evidence precludes direct comparison, but pyrrolidine-containing analogs in other scaffolds (e.g., imidazo[1,2-b]pyridazine in ) suggest feasible synthesis routes .

Pharmacological and Physicochemical Implications

- Antitubercular Activity : Compounds 43–46 were developed as antitubercular agents, with substituents like 4-fluorobenzyl and trifluoromethylpyridinyl contributing to potency . The target’s pyrrolidine group may similarly enhance activity against Mycobacterium tuberculosis by optimizing interactions with enzyme active sites.

- Imaging Applications : highlights a pyrrolidine-containing imidazo[1,2-b]pyridazine carboxamide used in positron emission tomography (PET) imaging, suggesting the pyrrolidine moiety’s utility in radiopharmaceuticals .

Q & A

Q. What are the key synthetic routes for 6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

Pyrimidine core formation : Reacting 4-chloropyrimidine-6-carboxylic acid with pyrrolidine under basic conditions (e.g., NaH/DMF) to introduce the pyrrolidin-1-yl group.

Amide coupling : Use coupling agents like HATU or EDC with p-toluidine to form the carboxamide bond.

Yield optimization requires controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Catalytic additives (e.g., DMAP) may reduce side products.

Reference : Similar pyrimidine carboxamide syntheses in (imidazo[1,2-b]pyridazine derivatives) and (thieno-pyrimidine carboxamides) highlight the use of coupling reagents and chiral analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for pyrrolidine protons (δ 1.8–2.2 ppm, multiplet) and p-tolyl aromatic protons (δ 7.1–7.3 ppm, doublet).

- 13C NMR : Carboxamide carbonyl (δ ~165 ppm) and pyrimidine carbons (δ ~150–160 ppm).

- HRMS : Confirm molecular ion [M+H]+ with exact mass (C₁₆H₁₉N₄O requires 299.1509).

- HPLC : Purity assessment using C18 columns (e.g., >98% by UV detection at 254 nm).

Reference : and emphasize NMR and chiral SFC analysis for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrimidine carboxamides?

- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:

Standardized assays : Replicate studies using identical cell lines (e.g., K562 for kinase inhibition, as in ) and ATP concentrations.

Selectivity profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler) to identify off-target interactions.

Structural analogs : Compare with compounds like Pemrametostat (), which shares a pyrimidine-4-carboxamide scaffold but differs in substituents .

Q. What computational and experimental approaches are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Molecular docking : Model interactions with target proteins (e.g., PRMT5 for methyltransferase inhibition, as in ) using AutoDock Vina.

- Free-energy perturbation (FEP) : Predict binding affinity changes upon modifying the pyrrolidine or p-tolyl groups.

- Synthetic modifications : Introduce substituents (e.g., fluorination at the pyrimidine C2 position) and test activity in cellular assays (e.g., proliferation inhibition in cancer cell lines).

Reference : discusses SAR for trifluoromethyl-containing analogs, emphasizing metabolic stability .

Q. How can enantiomeric purity of chiral intermediates in the synthesis be ensured?

- Methodological Answer :

- Chiral SFC : Use supercritical fluid chromatography with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.

Reference : details chiral resolution via SFC for imidazo-pyridazine analogs .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in kinase inhibition assays?

- Methodological Answer :

- Four-parameter logistic model : Fit IC₅₀ values using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare efficacy across analogs (e.g., p-tolyl vs. 3,4-dihydroisoquinolinyl derivatives, as in and ) .

Q. How should researchers address low solubility of this compound in in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- Prodrug design : Introduce phosphate esters (hydrolyzed in vivo) at the carboxamide group.

Reference : lists solubilizing strategies for structurally complex carboxamides .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.